N-{[2-(di-tert-butylphosphanyl)phenyl](naphthalen-2-yl)methyl}-2-methylpropane-2-sulfinamide
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Overview
Description
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to form stable complexes with transition metals, making it valuable in asymmetric synthesis and other chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The reaction begins with the preparation of the di-tert-butylphosphanyl group.
Coupling with naphthalene derivative: The next step involves coupling the phosphine ligand with a naphthalene derivative.
Introduction of the sulfinamide group: Finally, the sulfinamide group is introduced through a nucleophilic substitution reaction, where the naphthalene-phosphine intermediate reacts with a sulfinamide precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the sulfinamide group.
Substitution: The aryl and naphthalene groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced sulfinamides, and substituted aryl or naphthalene derivatives .
Scientific Research Applications
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential in drug development due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing to explore its use in medicinal chemistry for the synthesis of chiral drugs.
Mechanism of Action
The mechanism of action of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves its ability to coordinate with transition metals. The phosphine ligand forms a stable complex with the metal center, which then participates in various catalytic cycles. The sulfinamide group provides additional steric and electronic effects, enhancing the selectivity and efficiency of the catalytic process .
Comparison with Similar Compounds
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: Another chiral phosphine ligand used in asymmetric catalysis.
2-(Di-tert-butylphosphino)-1,1’-binaphthyl: Known for its use in enantioselective hydrogenation reactions.
2-(Di-tert-butylphosphino)-2’-(N,N-dimethylamino)biphenyl: Utilized in cross-coupling reactions.
Uniqueness
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide stands out due to its unique combination of a phosphine ligand and a sulfinamide group. This dual functionality provides enhanced stability and selectivity in catalytic processes, making it a valuable tool in asymmetric synthesis .
Properties
Molecular Formula |
C29H40NOPS |
---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
N-[(2-ditert-butylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H40NOPS/c1-27(2,3)32(28(4,5)6)25-17-13-12-16-24(25)26(30-33(31)29(7,8)9)23-19-18-21-14-10-11-15-22(21)20-23/h10-20,26,30H,1-9H3 |
InChI Key |
VMIJVPQONBLCFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC3=CC=CC=C3C=C2)NS(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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